Methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate
Beschreibung
Methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate is a compound of interest in organic chemistry due to its unique structural features and reactivity. It contains a cyclopropane ring, which is known for its high strain and reactivity, and a trimethylsilyl group, which can influence the compound’s chemical behavior.
Eigenschaften
CAS-Nummer |
65108-77-2 |
|---|---|
Molekularformel |
C8H16O2Si |
Molekulargewicht |
172.30 g/mol |
IUPAC-Name |
methyl (1S,2S)-2-trimethylsilylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H16O2Si/c1-10-8(9)6-5-7(6)11(2,3)4/h6-7H,5H2,1-4H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
WARLOUHAZIRTBU-RQJHMYQMSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@@H]1[Si](C)(C)C |
Kanonische SMILES |
COC(=O)C1CC1[Si](C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using carbenes or carbenoids. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate the carbene intermediate, which then reacts with an alkene to form the cyclopropane ring . Another method involves the use of diazo compounds, which decompose to form carbenes that can cyclopropanate alkenes .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions using similar methods as in laboratory synthesis. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropane rings.
Industry: It can be used in the production of materials with unique properties due to the presence of the cyclopropane ring.
Wirkmechanismus
The mechanism of action of methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate involves the reactivity of the cyclopropane ring and the influence of the trimethylsilyl group. The cyclopropane ring is highly strained, making it reactive towards nucleophiles and electrophiles. The trimethylsilyl group can stabilize intermediates and influence the overall reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methyl-cis-2-(1-cis-propenyl)-cyclopropane
- 1-methyl-cis-2-(1-ethenyl)-cyclopropane
- cis-1-Methyl-2-(2’-propenyl)cyclopropane
Uniqueness
Methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate is unique due to the presence of the trimethylsilyl group, which can significantly alter its chemical properties compared to other cyclopropane derivatives. This makes it a valuable compound for studying the effects of silyl groups on cyclopropane reactivity and for developing new synthetic methodologies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
